Methyl 2,6-dibromonicotinate
Overview
Description
Methyl 2,6-dibromonicotinate is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Methyl 2,6-dibromonicotinate are currently unknown. This compound is a derivative of nicotinic acid, which is known to target the peripheral vasodilation system . .
Mode of Action
It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . .
Biochemical Pathways
Nicotinic acid and its derivatives are known to be involved in various biochemical pathways, including the NAD salvage pathway . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. The compound’s impact on bioavailability is also unknown. It is known that the compound should be stored in a dry environment at a temperature between 2-8°C , suggesting that it may be sensitive to moisture and temperature.
Biochemical Analysis
Biochemical Properties
Methyl 2,6-dibromonicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways and biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzyme function, thereby influencing various biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects are often dose-dependent and can vary based on the duration of exposure and the specific animal model used.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450 and glutathione S-transferase, which play a crucial role in the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm and can be directed to specific organelles such as the mitochondria or endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action within the cell.
Properties
IUPAC Name |
methyl 2,6-dibromopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHKFKXWRPVKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673209 | |
Record name | Methyl 2,6-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009735-22-1 | |
Record name | Methyl 2,6-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.